2,2'-(Phenylphosphanediyl)dibenzaldehyde
Overview
Description
2,2’-(Phenylphosphanediyl)dibenzaldehyde is an organic compound that features a phosphorus atom bonded to two benzaldehyde groups. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and its role as an intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphanediyl)dibenzaldehyde typically involves the reaction of an optically pure H-phosphinate with benzaldehyde derivatives. One reported method describes the synthesis of this compound through a five-step process, yielding a single diastereoisomer and enantiomer . The reaction conditions often involve the use of solvents such as 2-propanol and catalysts like macrocyclic iron(II)/(NH)2P2 complexes .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Phenylphosphanediyl)dibenzaldehyde are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylphosphanediyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phosphorus atom can participate in substitution reactions, forming new phosphorus-carbon or phosphorus-oxygen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Phenylphosphanediyl)dibenzaldehyde would yield phosphine oxides, while reduction would produce the corresponding alcohols.
Scientific Research Applications
2,2’-(Phenylphosphanediyl)dibenzaldehyde has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals and as ligands in biological studies.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 2,2’-(Phenylphosphanediyl)dibenzaldehyde exerts its effects involves its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation. The molecular targets and pathways involved include the activation of polar double bonds and the stabilization of transition states during catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Diphenylphosphino)benzaldehyde: Similar in structure but with different substituents on the phosphorus atom.
2,2’-(Phenylphosphanediyl)diacetophenone: Features acetophenone groups instead of benzaldehyde groups.
Uniqueness
2,2’-(Phenylphosphanediyl)dibenzaldehyde is unique due to its specific arrangement of benzaldehyde groups around a phosphorus center, which imparts distinct reactivity and selectivity in catalytic processes. This makes it particularly valuable in the synthesis of enantioselective catalysts and other specialized applications .
Properties
IUPAC Name |
2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKRGEWQSKZTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568980 | |
Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65654-64-0 | |
Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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